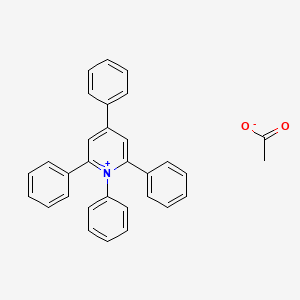

1,2,4,6-Tetraphenylpyridinium Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4,6-Tetraphenylpyridinium Acetate is a useful research compound. Its molecular formula is C31H25NO2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Analytical Chemistry Applications

1.1. Ion-Association Complex Formation

One of the primary applications of 1,2,4,6-tetraphenylpyridinium acetate is in the formation of ion-association complexes. This property has been exploited in the spectrophotometric determination of various metal ions. For instance, it forms a complex with thallium ions (TlCl₄⁻), enabling sensitive detection in environmental samples such as sphalerites and zinc concentrates. The complex exhibits a maximum absorbance at 310 nm with a molar absorptivity of 3.14×104L mol−1cm−1, demonstrating its utility in trace analysis .

Table 1: Spectrophotometric Characteristics of Thallium Complex

| Parameter | Value |

|---|---|

| λ max (nm) | 310 |

| Molar Absorptivity (ϵ) | 3.14×104L mol−1cm−1 |

| Detection Range (ppm) | 0.05 - 0.8 |

1.2. Titration Applications

In potentiometric titrations, this compound serves as an effective titrant for thiocyanate ions. Its ability to precipitate thiocyanate as a solid phase allows for accurate quantification in aqueous solutions . This application is particularly relevant in environmental monitoring and quality control processes in laboratories.

Biochemical Applications

2.1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound. These compounds have shown promising activity against various pathogens due to their ability to disrupt microbial membranes . The structure-activity relationship indicates that modifications to the phenyl groups can enhance their efficacy.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

Environmental Applications

3.1. Wastewater Treatment

The compound has potential applications in wastewater treatment processes due to its ability to form stable complexes with heavy metals and anions present in contaminated water sources. Its use as an anion precipitant facilitates the removal of hazardous substances from industrial effluents .

Case Studies

Case Study 1: Thallium Detection in Environmental Samples

A study demonstrated the application of this compound for detecting thallium in environmental samples using spectrophotometric methods. The method showed high sensitivity and specificity, allowing for the detection of thallium at concentrations as low as 0.05 ppm .

Case Study 2: Antimicrobial Efficacy Evaluation

Another investigation assessed the antimicrobial properties of modified derivatives of this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects at low concentrations, making them candidates for further development as antimicrobial agents .

化学反応の分析

Anion Exchange Reactions

TPPA participates in metathesis reactions to immobilize anions:

-

Example : Reaction with ammonium pertechnetate (NH4TcO4) yields insoluble TPPy-TcO4:

TPPA+NH4TcO4→TPPy-TcO4↓+NH4OAcSolubility product (Ksp) values:

pH-Dependent Stability

TPPA’s reactivity is pH-sensitive:

-

Stable in acidic media (pH 2–6) but decomposes above pH 9 due to hydroxide-induced ring-opening .

-

Critical for storage: Store under anhydrous conditions at 4°C to prevent hydrolysis.

Comparative Solubility Data

| Anion | Ksp (TPPA Salt) | Ksp (Alternative Salts) |

|---|---|---|

| TcO4− | 4.13×10−12 | NaTcO4:1.9×10−5 |

| NO3− | 2.8×10−8 | AgNO3:5.4×10−4 |

Data highlight TPPA’s utility in selective anion precipitation .

特性

CAS番号 |

59836-77-0 |

|---|---|

分子式 |

C31H25NO2 |

分子量 |

443.5 g/mol |

IUPAC名 |

1,2,4,6-tetraphenylpyridin-1-ium;acetate |

InChI |

InChI=1S/C29H22N.C2H4O2/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;1-2(3)4/h1-22H;1H3,(H,3,4)/q+1;/p-1 |

InChIキー |

ISPFUGKSXMYSMB-UHFFFAOYSA-M |

正規SMILES |

CC(=O)[O-].C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。